Ácido o-Carborano-1-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

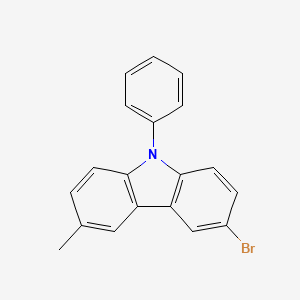

o-Carborane-1-carboxylic Acid: is a versatile compound known for its unique structure and reactivity. It is a derivative of carborane, a class of compounds that consist of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. The presence of a carboxylic acid group in o-Carborane-1-carboxylic Acid makes it particularly useful in various chemical reactions and applications .

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Functionalized Carborane Derivatives: o-Carborane-1-carboxylic Acid is used as a building block for synthesizing a variety of functionalized carborane derivatives.

Biology and Medicine:

COX-2 Inhibitors: It is used in the preparation of o-Carbaborane indomethacin pharmacophores, which act as selective COX-2 inhibitors.

Industry:

Mecanismo De Acción

Target of Action

o-Carborane-1-carboxylic Acid is a versatile reactant used in various chemical reactions . It is primarily used in the iridium catalyzed regioselective cage boron alkenylation via direct cage B-H activation . It is also used in the preparation of o-Carbaborane indomethacin pharmacophores as selective COX-2 inhibitors .

Mode of Action

o-Carborane-1-carboxylic Acid interacts with its targets through a series of chemical reactions. In the iridium catalyzed regioselective cage boron alkenylation, it undergoes direct cage B-H activation . In the preparation of o-Carbaborane indomethacin pharmacophores, it acts as a selective COX-2 inhibitor .

Biochemical Pathways

The biochemical pathways affected by o-Carborane-1-carboxylic Acid are primarily related to its role as a reactant in chemical reactions. For instance, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the formation of a variety of functionalized carborane derivatives . These derivatives have potential applications in medicine, materials science, and organometallic/coordination chemistry .

Pharmacokinetics

It is known that the compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months . This suggests that it may have good stability and potentially favorable bioavailability characteristics.

Result of Action

The molecular and cellular effects of o-Carborane-1-carboxylic Acid’s action are largely dependent on the specific reactions it is involved in. For example, in the iridium catalyzed regioselective cage boron alkenylation, it contributes to the synthesis of a large variety of functionalized carborane derivatives . These derivatives can have various effects depending on their specific structures and properties .

Action Environment

The action of o-Carborane-1-carboxylic Acid can be influenced by various environmental factors. For instance, its remarkable inertness towards moisture allows it to be stored under ambient conditions for several months . This suggests that it may be relatively stable under a range of environmental conditions.

Análisis Bioquímico

Biochemical Properties

o-Carborane-1-carboxylic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the iridium-catalyzed regioselective cage boron alkenylation via direct cage B-H activation . The nature of these interactions is characterized by the three-dimensional delocalization of electron density, frequently referred to as σ aromaticity .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of o-Carborane-1-carboxylic Acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Carborane-1-carboxylic Acid change over time. The compound exhibits remarkable inertness towards moisture and can be stored under ambient conditions for several months

Metabolic Pathways

o-Carborane-1-carboxylic Acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of o-Carborane-1-carboxylic Acid within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Carboryne Intermediates: One common method involves the generation of carboryne intermediates from precursors such as 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf) or 1-Me3Si-2-[IPh(OAc)]-1,2-C2B10H10.

Phosphine-Catalyzed Reactions: Another method involves phosphine-catalyzed alkenylation reactions with electron-deficient alkynes at the C-H vertex of the o-carborane cage.

Industrial Production Methods: Industrial production methods for o-Carborane-1-carboxylic Acid typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: o-Carborane-1-carboxylic Acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Oxidized carborane derivatives.

Reduction: Alcohols and other reduced forms of carborane.

Substitution: Substituted carborane derivatives with different functional groups.

Comparación Con Compuestos Similares

- m-Carborane-1-carboxylic Acid

- p-Carborane-1-carboxylic Acid

- 1,2-Dicarbadodecaborane-1-carboxylic Acid

Uniqueness: o-Carborane-1-carboxylic Acid is unique due to its specific structural arrangement, which allows for regioselective reactions and the formation of highly functionalized derivatives. Its versatility in various chemical reactions and applications makes it distinct from other similar compounds .

Propiedades

Número CAS |

18178-04-6 |

|---|---|

Fórmula molecular |

C₃H₁₂B₁₀O₂ |

Peso molecular |

188.24 |

Sinónimos |

1,2-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-closo-1,2-dicarbadodecaborane; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)